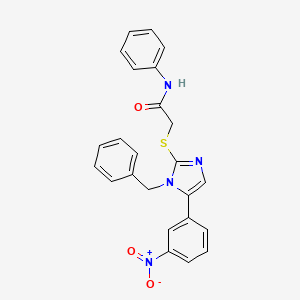

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c29-23(26-20-11-5-2-6-12-20)17-32-24-25-15-22(19-10-7-13-21(14-19)28(30)31)27(24)16-18-8-3-1-4-9-18/h1-15H,16-17H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQLOAOFGVFHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Alkyl or aryl halides, nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Impacts

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrophenyl group introduces stronger electron-withdrawing effects compared to bromophenyl (compound 20) or methoxyphenyl (compound 9f) substituents . This may enhance electrophilic interactions in biological targets.

- Core Heterocycle Variations : Benzimidazole (W1) and benzothiazole derivatives () exhibit distinct π-π stacking and hydrogen-bonding capabilities compared to the imidazole core of the target compound .

Key Observations :

Table 3: Comparative Bioactivity and Physical Data

Key Observations :

Biological Activity

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound notable for its unique structural features, which include an imidazole ring, a nitrophenyl group, and a phenylacetamide moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O3S, with a molecular weight of approximately 405.56 g/mol. The presence of the nitrophenyl group enhances its electronic properties, while the imidazole and thioether functionalities contribute to its reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol, which is then reacted with phenylacetyl chloride under basic conditions. Key reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. Research indicates that compounds with similar structural motifs can inhibit the growth of various bacterial strains. For instance, analogs of imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies on related imidazole derivatives have demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation, such as farnesyltransferase. The mechanism often involves interaction with specific molecular targets, leading to altered enzyme activity and subsequent apoptosis in cancer cells.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Binding to enzymes such as farnesyltransferase or other targets involved in cell signaling pathways.

- Receptor Interaction : Modulating receptor activity that influences cell growth and survival.

The nitrophenyl group may facilitate electron transfer reactions, enhancing the compound's reactivity with biological targets.

Research Findings

| Study | Findings |

|---|---|

| Preliminary Study | Notable antimicrobial activity against various bacterial strains. |

| Anticancer Research | Potential inhibition of farnesyltransferase leading to reduced cancer cell proliferation. |

| Mechanistic Studies | Interaction with specific enzymes and receptors affecting biological pathways. |

Case Studies

- Antimicrobial Efficacy : A study conducted on structurally similar imidazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting further exploration into the antimicrobial potential of this compound.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines has shown that compounds with similar structures can induce apoptosis, suggesting that this compound might exhibit comparable effects.

Q & A

Basic: What are the standard synthetic routes for preparing 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or 1,3-dipolar cycloaddition. For example:

- Nucleophilic substitution : Reacting 5-(3-nitrophenyl)-1-benzyl-1H-imidazole-2-thiol with 2-chloro-N-phenylacetamide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetone .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form triazole-linked analogs. For instance, combining azidoacetamide derivatives with alkynes in a tert-butanol/water mixture with Cu(OAc)₂ as a catalyst at room temperature .

Optimization involves varying solvents (e.g., DMF vs. THF), catalysts (e.g., CuI vs. Cu(OAc)₂), and reaction times (6–24 hours) to maximize yield and purity. TLC and HPLC monitor progress .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, C-S at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl protons at δ 5.3–5.5 ppm, aromatic protons from 3-nitrophenyl at δ 7.4–8.6 ppm) and carbon backbone .

- Elemental analysis : Validates %C, %H, and %N against theoretical values (deviation <0.4% indicates purity) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₈H₂₂N₄O₃S: 487.1432) .

Basic: How do structural modifications (e.g., benzyl or nitro groups) influence the compound’s reactivity and stability?

Methodological Answer:

- Benzyl group : Enhances lipophilicity and steric bulk, potentially improving membrane permeability but reducing solubility. Stability tests (e.g., accelerated degradation studies under acidic/alkaline conditions) assess susceptibility to hydrolysis .

- 3-Nitrophenyl : Electron-withdrawing effects increase electrophilicity, facilitating nucleophilic attacks. Stability is monitored via UV-Vis spectroscopy under light exposure to detect nitro group reduction .

Advanced: How can computational modeling predict the biological activity or binding affinity of this compound?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina simulates ligand-receptor interactions. For example, docking the compound into α-glucosidase’s active site (PDB: 2ZE0) reveals hydrogen bonds with Asp349 and hydrophobic interactions with Phe314, correlating with inhibitory activity .

- MD simulations : GROMACS assesses binding stability over 100 ns, calculating root-mean-square deviation (RMSD) to confirm pose retention .

- QSAR models : Train datasets with IC₅₀ values of analogs to predict activity based on descriptors like logP and polar surface area .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

- Substituent scanning : Synthesize derivatives with systematic substitutions (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) and compare bioactivity. For instance, 4-fluorophenyl analogs may show enhanced COX-2 inhibition due to reduced steric hindrance .

- Multivariate analysis : PCA or PLS regression identifies key physicochemical parameters (e.g., Hammett σ constants) driving activity discrepancies .

- Crystallography : Resolve X-ray structures to confirm whether steric clashes or conformational changes explain reduced potency in certain analogs .

Advanced: How can reaction pathways be optimized using computational tools like ICReDD’s workflow?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian09 to map potential energy surfaces, identifying low-energy transition states (e.g., for imidazole ring formation) .

- Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., Cu vs. Pd) and solvents (e.g., DMF vs. acetonitrile) for imidazole-thioacetamide coupling .

- Feedback loops : Integrate experimental yields with computed activation barriers to iteratively refine conditions (e.g., reducing Cu(OAc)₂ loading from 10 mol% to 5 mol% without yield loss) .

Advanced: What methodologies improve the compound’s solubility or bioavailability for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the acetamide group, which hydrolyze in vivo to release the active compound .

- Nanoparticle encapsulation : Use PLGA polymers to formulate nanoparticles (size ~150 nm via DLS) for sustained release, enhancing plasma half-life .

- Salt formation : React with HCl or sodium citrate to form water-soluble salts, confirmed by solubility assays in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.